molecular formula C11H12N2O B2929604 2-cyano-N-[(3-methylphenyl)methyl]acetamide CAS No. 64488-11-5

2-cyano-N-[(3-methylphenyl)methyl]acetamide

Cat. No.: B2929604
CAS No.: 64488-11-5
M. Wt: 188.23
InChI Key: LPWHQZSHUPEDRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-cyano-N-[(3-methylphenyl)methyl]acetamide is an organic compound with the molecular formula C11H12N2O. It is a cyanoacetamide derivative, characterized by the presence of a cyano group (-CN) and an acetamide group (-CONH2) attached to a benzyl ring substituted with a methyl group.

Scientific Research Applications

2-cyano-N-[(3-methylphenyl)methyl]acetamide has several applications in scientific research:

    Organic Synthesis: It serves as a precursor for the synthesis of various heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound and its derivatives have shown potential biological activities, including antimicrobial and anticancer properties.

    Material Science:

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . These codes indicate various hazards, such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-[(3-methylphenyl)methyl]acetamide typically involves the reaction of 3-methylbenzylamine with cyanoacetic acid or its esters. One common method is the direct treatment of 3-methylbenzylamine with methyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction is usually carried out under reflux conditions, followed by purification through recrystallization .

Industrial Production Methods

On an industrial scale, the synthesis may involve more efficient and scalable methods, such as continuous flow processes or solvent-free reactions. These methods aim to optimize yield and reduce production costs while maintaining the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-[(3-methylphenyl)methyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various heterocyclic compounds, such as pyridines and pyrazoles, which are of significant interest in medicinal chemistry .

Mechanism of Action

The mechanism of action of 2-cyano-N-[(3-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and acetamide groups play crucial roles in binding to these targets, leading to the modulation of biological pathways. For instance, in medicinal chemistry, the compound may inhibit the activity of certain enzymes involved in disease progression .

Comparison with Similar Compounds

Similar Compounds

  • 2-cyano-N-phenylacetamide
  • 2-cyano-N-(4-methylphenyl)acetamide
  • 2-cyano-N-(3-chlorophenyl)acetamide

Uniqueness

2-cyano-N-[(3-methylphenyl)methyl]acetamide is unique due to the presence of the 3-methyl substituent on the benzyl ring, which can influence its reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets, making it a valuable compound in drug discovery and development .

Properties

IUPAC Name

2-cyano-N-[(3-methylphenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-9-3-2-4-10(7-9)8-13-11(14)5-6-12/h2-4,7H,5,8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPWHQZSHUPEDRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNC(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

5.6 g of ethyl cyanoacetate and 6.06 g of 3-methylbenzylamine are refluxed for 9 h in 40 ml of ethanol to give a solution. After cooling, this solution gives a precipitate which is filtered off and washed with ethanol and ether to give 4.8 g of N-(3-methylphenyl)methylcyanoacetamide in the form of a white solid melting at 115° C. Yield 51%.
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
6.06 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.